2-Chloro-N-isopropylacetamide
Overview
Description
2-Chloro-N-isopropylacetamide is a chemical compound with the molecular formula C5H10ClNO . It has an average mass of 135.592 Da and a monoisotopic mass of 135.045090 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-isopropylacetamide consists of 5 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .Scientific Research Applications
1. Heterocyclic Compound Synthesis
Research by Shaaban (2017) in the field of organic chemistry involves the synthesis of heterocyclic compounds derived from 2-Chloro-N-isopropylacetamide. The study demonstrated the preparation of 2-Chloro-N-p-tolylacetamide and its reaction with various compounds to produce Schiff bases and β-lactam derivatives, highlighting its utility in creating complex organic molecules (Shaaban, 2017).
2. Bioremediation and Environmental Applications
A study by Martín et al. (2000) explored the use of Pseudomonas strain GCH1 for the bioremediation of propachlor (2-chloro-N-isopropylacetanilide). The bacteria were able to accumulate and grow on propachlor, leading to its effective removal. This indicates the potential of 2-Chloro-N-isopropylacetamide derivatives in environmental cleanup processes (Martín et al., 2000).
3. Development of Oligomeric Epoxide-Amine Adducts
Fischer and Ritter (2013) investigated the reaction of 2-Amino-N-isopropylacetamide with glycerol diglycidyl ether, forming oligomeric thermoresponsive epoxide-amine adducts. These oligomers exhibited lower critical solution temperature behavior in water, suggesting their application in temperature-sensitive materials (Fischer & Ritter, 2013).
4. Chemical Reactions and Product Formation
Research by Kimura et al. (2013) detailed the formation of chloroacetonitrile and N,2-dichloroacetamide from reactions involving chloroacetaldehyde and monochloramine in water. This research is significant in understanding the chemical behavior and potential byproducts of 2-Chloro-N-isopropylacetamide in different environments (Kimura et al., 2013).
5. Molecular Conformations and Supramolecular Assembly
The study by Nayak et al. (2014) investigated the structures of halogenated N,2-diarylacetamides, providing insights into molecular conformations and supramolecular assembly. This research adds to the understanding of how 2-Chloro-N-isopropylacetamide derivatives can form complex molecular structures (Nayak et al., 2014).
6. Degradation Studies
Acero et al. (2000) studied the degradation of atrazine, a compound structurally related to 2-Chloro-N-isopropylacetamide, providing insights into the environmental fate and breakdown processes of such compounds. This research is crucial for understanding the environmental impact and degradation pathways of 2-Chloro-N-isopropylacetamide derivatives (Acero et al., 2000).
7. Photocatalytic Degradation
Konstantinou et al. (2002) conducted a study on the photocatalytic degradation of propachlor in aqueous TiO2 suspensions. This research contributes to understanding the photocatalytic degradation processes of 2-Chloro-N-isopropylacetamide and its derivatives, which is vital for environmental remediation efforts (Konstantinou et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-propan-2-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPNJSBBOATUPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183145 | |
Record name | 2-Chloro-N-(1-methylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-isopropylacetamide | |
CAS RN |
2895-21-8 | |
Record name | 2-Chloro-N-(1-methylethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2895-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(1-methylethyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002895218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2895-21-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N-(1-methylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(1-methylethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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